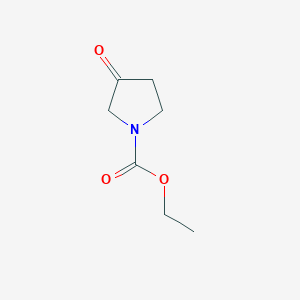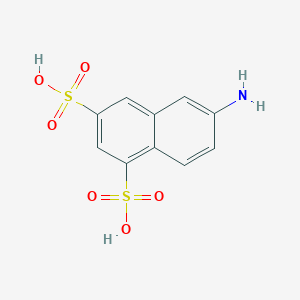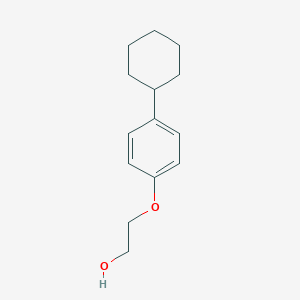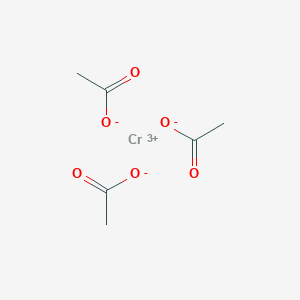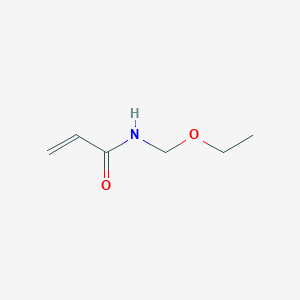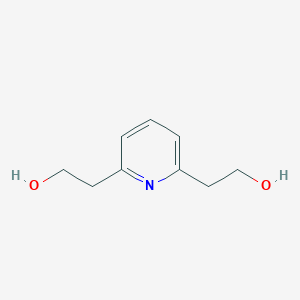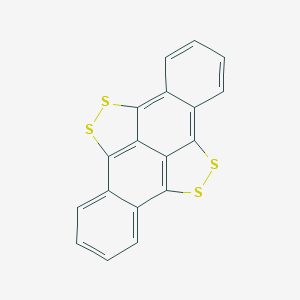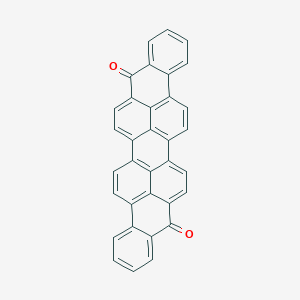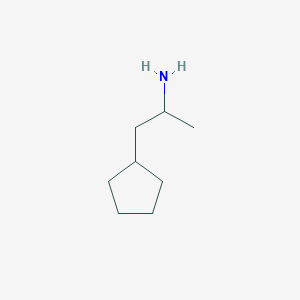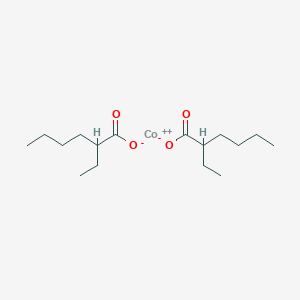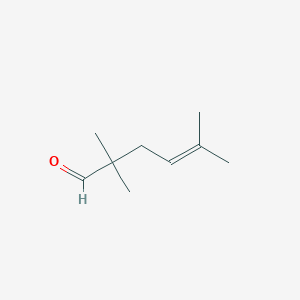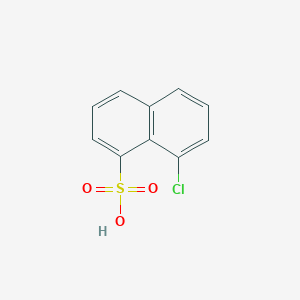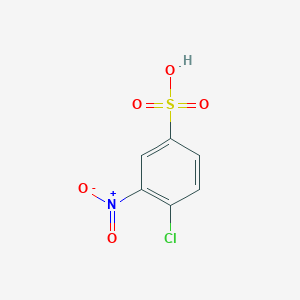
Indium tribromide
説明
Indium tribromide (InBr3) is a chemical compound of indium and bromine . It is a Lewis acid and has been used in organic synthesis . It has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms .
Synthesis Analysis
Indium tribromide is formed by the reaction of indium and bromine . InBr3 forms complexes with ligands, L, InBr3L, InBr3L2, InBr3L3 . Reaction with indium metal forms lower valent indium bromides, InBr2, In4Br7, In2Br3, In5Br7, In7Br9, indium (I) bromide . In refluxing xylene solution InBr3 and In metal react to form InBr2 .Molecular Structure Analysis
Indium tribromide has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms . When molten it is dimeric, In2Br6, and it is predominantly dimeric in the gas phase .Chemical Reactions Analysis
Indium tribromide has been used as a catalyst in the transfer-hydrogenation from dihydroaromatic compounds to di- and trisubstituted alkenes . The scope of the reactions could be expanded towards electron-deficient aryl-substituted alkenes and even to a dialkyl-substituted alkene . The regiodivergent hydrodeuterogenation as well as the deuterohydrogenation were realized with two regiospecifically deuterium-labelled HD surrogates to access site selective deuterium incorporation in the products .Physical And Chemical Properties Analysis
Indium tribromide has a melting point of 435 °C and a density of 4.74 g/cm³ . It is soluble in water and organic solvents, such as ether, ethanol, and dichloromethane .科学的研究の応用
Medical and Biological Applications
Indium (III) complexes, which include Indium tribromide, are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .
Antimicrobial Activities: Indium (III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific mechanism of action can vary depending on the type of microorganism being targeted .
Anticancer Applications: Indium (III) complexes have shown potential in anticancer applications . Their effectiveness in this area is still under investigation .
Bioimaging: Indium (III) complexes have been used in bioimaging applications due to their ability to emit Auger electrons .
Radiopharmaceutical Applications: Indium (III) complexes, especially those with the indium-111 isotope, have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation . This property has made their application in medical diagnostic radiopharmacy feasible .
Chemical Synthesis
Indium tribromide has been used as a catalyst in transfer-hydrogenation reactions . This expands the scope of the hydrogenation and the regiodivergent D/H or H/D addition to alkenes .
Future Perspectives
The future perspectives on the applications of indium (III) complexes, including Indium tribromide, are promising . As research progresses, new applications and uses for this compound are likely to be discovered .
作用機序
Target of Action
Indium tribromide, also known as tribromoindigane, is a chemical compound of indium and bromine . It primarily targets the chemical reactions in organic synthesis . As a Lewis acid, it can accept a pair of electrons and form a coordinate covalent bond, making it a useful catalyst in various chemical reactions .
Mode of Action
Indium tribromide interacts with its targets by acting as a catalyst in different types of Friedel-Crafts reactions . It forms complexes with ligands, resulting in various compounds like InBr3L, InBr3L2, and InBr3L3 . The interaction with its targets leads to changes in the chemical structure and properties of the substances involved .
Biochemical Pathways
The specific biochemical pathways affected by indium tribromide are dependent on the type of reaction it catalyzes. For instance, in Friedel-Crafts reactions, it can facilitate the alkylation and acylation of aromatic compounds . The downstream effects of these reactions can lead to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of indium tribromide’s action are primarily seen in the products of the reactions it catalyzes. For example, in the Friedel-Crafts reactions, it can help produce a variety of alkylated or acylated aromatic compounds .
Action Environment
The action, efficacy, and stability of indium tribromide can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pressure . It’s worth noting that indium tribromide is hygroscopic and forms yellow-white monoclinic crystals .
Safety and Hazards
Indium tribromide may cause eye and skin burns, difficulty breathing, and pulmonary edema . It is sensitive to moisture and releases hydrobromic acid and possibly corrosive hydrogen bromide vapors when in contact with moisture . Indium compounds are known health hazards for lung cancer and interstitial pneumonia .
将来の方向性
特性
IUPAC Name |
tribromoindigane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZOAONLKYQL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[In](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InBr3, Br3In | |
| Record name | indium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065485 | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Yellowish odorless crystalline powder; [MSDSonline] | |
| Record name | Indium tribromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Indium tribromide | |
CAS RN |
13465-09-3 | |
| Record name | Indium tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



